Colistin-1,3,5,9-tetramethanesulfonic A acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Colistin-1,3,5,9-tetramethanesulfonic A acid involves the cyclization of colistin core scaffolds through a substitution reaction between bromobenzene and sulfhydryl. This reaction is mild and efficient, improving the total yield of the compound from less than 10% to 55.90% . The process involves several steps, including the protection and deprotection of functional groups, and the formation of thioether bonds to create the cyclic scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using Bacillus colistinus. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Colistin-1,3,5,9-tetramethanesulfonic A acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo substitution reactions, particularly involving the methanesulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Colistin-1,3,5,9-tetramethanesulfonic A acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of polymyxin antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating multidrug-resistant bacterial infections.
Industry: Used in the development of new antimicrobial agents and formulations.
Mechanism of Action
Colistin-1,3,5,9-tetramethanesulfonic A acid exerts its effects by interacting with the bacterial cell membrane. It is a surface-active agent that penetrates and disrupts the bacterial cell membrane, leading to cell death. The compound is polycationic and has both hydrophobic and lipophilic moieties, which allow it to interact with the bacterial cytoplasmic membrane and change its permeability . This effect is bactericidal and is particularly effective against Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with a similar mechanism of action but higher toxicity.
Polymyxin E1: A variant of colistin with slight differences in its chemical structure and activity.
Uniqueness
Colistin-1,3,5,9-tetramethanesulfonic A acid is unique due to its high efficacy against multidrug-resistant Gram-negative bacteria and its relatively lower toxicity compared to other polymyxins. Its ability to disrupt bacterial cell membranes makes it a valuable last-resort antibiotic for treating severe infections .
Properties
IUPAC Name |
[2-[(2S,5R,8S,11S,14S,17S,22S)-11-(2-aminoethyl)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6S)-6-methyloctanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-14-[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108N16O25S4/c1-9-34(6)12-10-11-13-45(76)64-38(15-21-59-28-99(87,88)89)52(81)73-47(36(8)75)57(86)69-40(17-23-61-30-101(93,94)95)49(78)68-42-19-25-63-56(85)46(35(7)74)72-53(82)41(18-24-62-31-102(96,97)98)67-48(77)37(14-20-58)65-54(83)43(26-32(2)3)71-55(84)44(27-33(4)5)70-51(80)39(66-50(42)79)16-22-60-29-100(90,91)92/h32-44,46-47,59-62,74-75H,9-31,58H2,1-8H3,(H,63,85)(H,64,76)(H,65,83)(H,66,79)(H,67,77)(H,68,78)(H,69,86)(H,70,80)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)/t34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYNNMHQSUIER-UKUNXGILSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)O)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)[C@@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108N16O25S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1545.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30387-39-4 | |
Record name | Colistin-1,3,5,9-tetramethanesulfonic A acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COLISTIN-1,3,5,9-TETRAMETHANESULFONIC A ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Z8VB787C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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